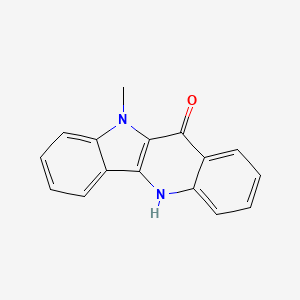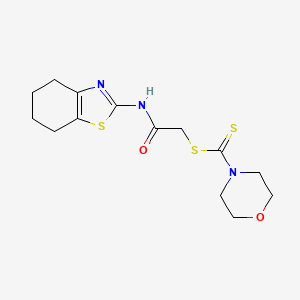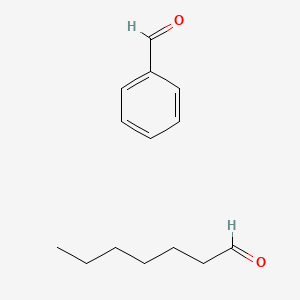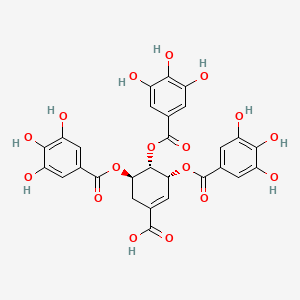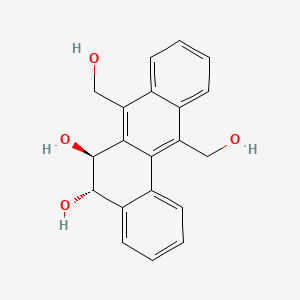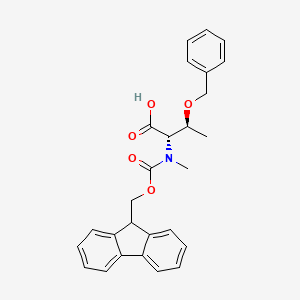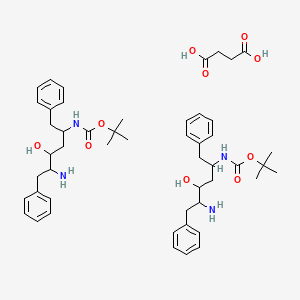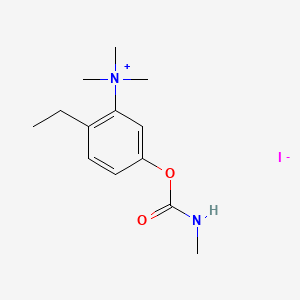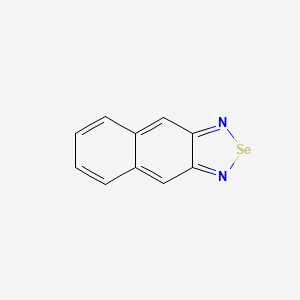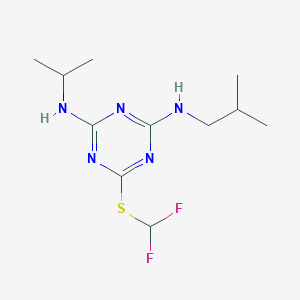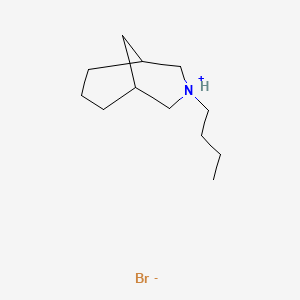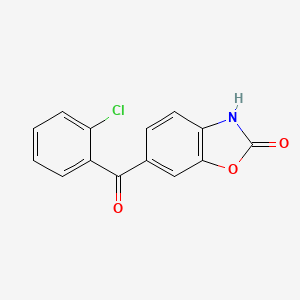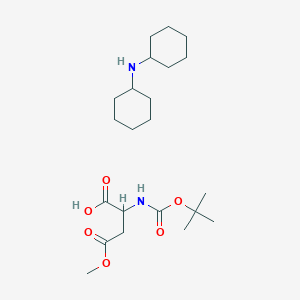
Boc-asp(ome)-oh.dcha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-aspartic acid 4-methyl ester, commonly referred to as Boc-Asp(OMe)-OH, is a derivative of aspartic acid. It is widely used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound has the molecular formula C10H17NO6 and a molecular weight of 247.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Asp(OMe)-OH is synthesized through the esterification of L-aspartic acid followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid for esterification. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of Boc-Asp(OMe)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-Asp(OMe)-OH undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form Boc-L-aspartic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield L-aspartic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Involves nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: Boc-L-aspartic acid.
Deprotection: L-aspartic acid.
Substitution: Various substituted aspartic acid derivatives.
Scientific Research Applications
Boc-Asp(OMe)-OH is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a precursor for other amino acid derivatives.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Boc-Asp(OMe)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Boc-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
Boc-L-arginine: Used in the synthesis of peptides containing arginine residues.
Boc-L-phenylalanine: Utilized in the synthesis of peptides with phenylalanine residues.
Uniqueness
Boc-Asp(OMe)-OH is unique due to its specific structure, which includes both a Boc-protected amino group and a methyl ester group. This dual protection allows for selective reactions and makes it a versatile building block in peptide synthesis .
Properties
Molecular Formula |
C22H40N2O6 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,11,15)(H,13,14) |
InChI Key |
VAZLUTJIPMHAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


